6H-PYRROLO[3,4-D]PYRIDAZINE, 6-ETHYL-1,4,5,7-TETRAMETHYL-
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Overview
Description
6H-Pyrrolo[3,4-d]pyridazine, 6-ethyl-1,4,5,7-tetramethyl-: is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Pyrrolo[3,4-d]pyridazine derivatives typically involves cyclization reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-diaminopyridine with diketones can yield pyrrolopyridazine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the cyclization reactions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6H-Pyrrolo[3,4-d]pyridazine derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce reduced pyridazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 6H-Pyrrolo[3,4-d]pyridazine derivatives are used as building blocks for the synthesis of more complex molecules. They serve as intermediates in the preparation of various bioactive compounds .
Biology: These compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. They are studied for their potential use in developing new pharmaceuticals .
Medicine: In medicine, 6H-Pyrrolo[3,4-d]pyridazine derivatives are investigated for their potential therapeutic applications. They are explored as candidates for drug development due to their diverse biological activities .
Industry: In the industry, these compounds can be used in the development of new materials with specific properties. Their unique chemical structure makes them suitable for various industrial applications .
Mechanism of Action
The exact mechanism of action of 6H-Pyrrolo[3,4-d]pyridazine derivatives is not fully understood. it is believed that these compounds exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit certain enzymes or receptors involved in biological processes, leading to their observed biological activities .
Comparison with Similar Compounds
- Pyrrolo[1,2-a]pyrazine
- 5H-Pyrrolo[2,3-b]pyrazine
- 6H-Pyrrolo[3,4-b]pyrazine
Comparison: 6H-Pyrrolo[3,4-d]pyridazine is unique due to its specific ring structure and substitution pattern. Compared to other pyrrolopyrazine derivatives, it exhibits distinct biological activities and chemical reactivity. For instance, pyrrolo[1,2-a]pyrazine derivatives are known for their antibacterial and antifungal activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition .
Properties
IUPAC Name |
6-ethyl-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-6-15-9(4)11-7(2)13-14-8(3)12(11)10(15)5/h6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJBYQGEIJZEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C(=NN=C(C2=C1C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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